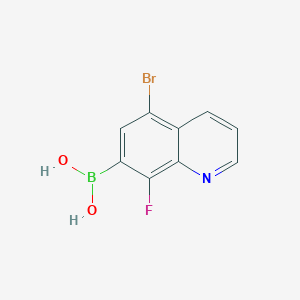

5-BRomo-8-fluoroquinoline-7-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-8-fluoroquinoline-7-boronic acid is a boronic acid derivative. Boronic acids are considered Lewis acids, having a pKa value of 4–10 . They have unique physicochemical and electronic characteristics . The molecular formula of this compound is C9H6BBrFNO2 .

Molecular Structure Analysis

The molecular weight of this compound is 269.87 . The InChI code is 1S/C9H6BBrFNO2/c11-7-4-6 (10 (14)15)8 (12)9-5 (7)2-1-3-13-9/h1-4,14-15H . The exact mass is 191.0553868 g/mol .Chemical Reactions Analysis

Boronic acids have been used in various chemical reactions such as C-H and C-S bond activations . They have been used in the synthesis of pyridazine via sequential amination / Suzuki coupling / alkylation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 190.97 g/mol , a hydrogen bond donor count of 2 , a hydrogen bond acceptor count of 4 , a rotatable bond count of 1 , an exact mass of 191.0553868 g/mol , and a monoisotopic mass of 191.0553868 g/mol .Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

Research involving the synthesis of derivatives through palladium-catalyzed cross-coupling reactions has highlighted the antibacterial potential of compounds related to 5-Bromo-8-fluoroquinoline-7-boronic acid. Notably, certain derivatives have exhibited significant Gram-positive and Gram-negative antibacterial activity, comparable to that of established fluoroquinolones, against strains such as Staphylococcus aureus, Streptococcus pneumoniae, and Mycobacterium tuberculosis. These findings suggest the potential for developing new antibacterial agents based on modifications of the quinoline structure (Hayashi et al., 2002).

Metal Ion Sensing

The compound has been utilized in the development of chromo- and fluoroionophores for selective metal ion detection. One study reported the creation of a fluoroionophoric sensor that exhibited high selectivity for Hg2+ ions among various metal ions in aqueous solutions, demonstrating the compound's utility in environmental monitoring and safety applications (Moon et al., 2004).

Luminescent Material Development

Research has also explored the use of boronic acid derivatives, including those related to this compound, in the development of luminescent materials. These materials have applications in light-emitting devices (LEDs) and sensors. For instance, organoboron quinolinolates with extended conjugated chromophores have been synthesized, showing promising electronic and electroluminescent properties (Kappaun et al., 2006).

Selective Detection of Hypochlorite Ions

Another study introduced a novel water-soluble styrylquinolinium boronic acid as a ratiometric reagent for the rapid detection of hypochlorite ions. This compound exhibited high selectivity and visual color change upon reaction, highlighting its potential as a sensor for environmental and biological monitoring (Wang et al., 2013).

Fluorescent Chemosensors Development

Boronic acid-based compounds, including those derived from this compound, have been extensively studied for their applications as fluorescent chemosensors. These sensors are capable of detecting bioactive substances, such as carbohydrates and fluoride ions, with high sensitivity and selectivity, underscoring their importance in biochemical research and medical diagnostics (Huang et al., 2012).

Orientations Futures

The future directions of boronic acids in medicinal chemistry are promising. The interest for these compounds, mainly boronic acids, has been growing . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Mécanisme D'action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura (sm) cross-coupling reactions . The targets in these reactions are typically carbon atoms in organic compounds that can form new carbon-carbon bonds .

Mode of Action

In the context of SM cross-coupling reactions, 5-Bromo-8-fluoroquinoline-7-boronic acid likely acts as a nucleophile . The boronic acid moiety can transfer its organic group to a palladium catalyst, a process known as transmetalation . This reaction forms a new carbon-carbon bond, effectively coupling two organic fragments .

Biochemical Pathways

In general, sm cross-coupling reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials . The creation of new carbon-carbon bonds can lead to the formation of complex organic structures, potentially affecting various biochemical pathways depending on the specific structures formed .

Result of Action

The molecular and cellular effects of this compound would depend on the specific context of its use. In the context of SM cross-coupling reactions, the compound’s action results in the formation of new carbon-carbon bonds . This can lead to the synthesis of new organic compounds with potential biological activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in SM cross-coupling reactions, factors such as the choice of catalyst, temperature, and solvent can significantly affect the reaction’s outcome . Additionally, the compound’s stability may be affected by factors such as pH and temperature .

Propriétés

IUPAC Name |

(5-bromo-8-fluoroquinolin-7-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BBrFNO2/c11-7-4-6(10(14)15)8(12)9-5(7)2-1-3-13-9/h1-4,14-15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKPYEVOTLGSKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C2C=CC=NC2=C1F)Br)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BBrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.86 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyano-N-methyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2891657.png)

![1-(3,4-Dimethoxybenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2891661.png)

![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2891662.png)

![3-Cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride](/img/structure/B2891663.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxynicotinamide](/img/structure/B2891669.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2891673.png)

![2-Chloro-1-[(3S)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl]propan-1-one](/img/structure/B2891674.png)

![N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide](/img/structure/B2891675.png)

![[3-Methoxy-4-(3-piperidin-1-ylpropoxy)phenyl]amine dihydrochloride](/img/no-structure.png)